6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzyl, dimethyl, phenyl, and phenylpiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final product is obtained by introducing the benzyl, dimethyl, phenyl, and phenylpiperazinyl groups through substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation.
Pathways Involved: By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but different substituents, also studied for its potential as a CDK2 inhibitor.
Uniqueness: 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C31H31N5 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
6-benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C31H31N5/c1-23-28(22-25-12-6-3-7-13-25)31(35-20-18-34(19-21-35)27-16-10-5-11-17-27)36-30(32-23)29(24(2)33-36)26-14-8-4-9-15-26/h3-17H,18-22H2,1-2H3 |
InChI Key |
JTSHKUDYECQMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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